molecular formula C20H17N5O2S B7065061 N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-(3-phenyl-1,2-thiazol-5-yl)oxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-(3-phenyl-1,2-thiazol-5-yl)oxamide

Cat. No.: B7065061
M. Wt: 391.4 g/mol
InChI Key: SDQXDBBSRKUXTP-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-N’-(3-phenyl-1,2-thiazol-5-yl)oxamide is a complex organic compound that features both benzimidazole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these functional groups in a single molecule makes it a subject of interest in medicinal chemistry and drug design.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-(3-phenyl-1,2-thiazol-5-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-19(21-11-10-17-22-14-8-4-5-9-15(14)23-17)20(27)24-18-12-16(25-28-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,26)(H,22,23)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQXDBBSRKUXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2)NC(=O)C(=O)NCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-N’-(3-phenyl-1,2-thiazol-5-yl)oxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its derivatives. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

The final step involves coupling the benzimidazole and thiazole intermediates through an amidation reaction. This can be achieved by reacting the benzimidazole derivative with an appropriate thiazole carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-N’-(3-phenyl-1,2-thiazol-5-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-N’-(3-phenyl-1,2-thiazol-5-yl)oxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-N’-(3-phenyl-1,2-thiazol-5-yl)oxamide involves its interaction with specific molecular targets. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can inhibit enzyme activity by binding to the active site. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad-spectrum antimicrobial activity.

    Thiazole derivatives: Used in the treatment of various infections and as anticancer agents.

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-N’-(3-phenyl-1,2-thiazol-5-yl)oxamide is unique due to the combination of benzimidazole and thiazole rings in a single molecule, which enhances its biological activity and potential therapeutic applications. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.

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